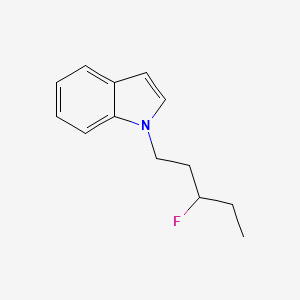

3-Fluoropentylindole

Descripción general

Descripción

3-Fluoropentilindol es un compuesto sintético que pertenece a la clase de los indoles, que son compuestos orgánicos aromáticos heterocíclicos. La fórmula molecular del 3-Fluoropentilindol es C13H16FN, y tiene un peso molecular de aproximadamente 205.30 g/mol . Este compuesto es conocido por sus aplicaciones en varios campos científicos, incluyendo química, biología y medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Fluoropentilindol generalmente involucra la reacción de indol con un haluro de alquilo fluorado. Un método común es la alquilación del indol con 3-fluoropentil bromuro en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de 3-Fluoropentilindol sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Halogenation and Nucleophilic Substitution

The indole ring undergoes regioselective halogenation at the 3-position, enabling subsequent nucleophilic substitutions.

Key Findings:

-

3-Bromination : Treatment of 2-(trifluoromethyl)indole with Br₂ in CH₂Cl₂ yields 3-bromo-2-(trifluoromethyl)-1H-indole in 98% yield .

-

3-Iodination : Using I₂/K₂CO₃ in MeCN produces 3-iodo derivatives with similar efficiency .

Reaction Mechanism:

Electrophilic halogenation proceeds via σ-complex formation at the 3-position, followed by deprotonation (Figure 1) .

Table 1: Halogenation of Indole Derivatives

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-(CF₃)-1H-indole | Br₂/CH₂Cl₂ | 3-Br-2-(CF₃)-1H-indole | 98 | |

| 2-(CF₃)-1H-indole | I₂/K₂CO₃/MeCN | 3-I-2-(CF₃)-1H-indole | 95 |

Alkylation and Acylation

The N-fluoropentyl side chain participates in alkylation and cyclization reactions.

Cyclopropanation-Ring Expansion:

Reaction with ethyl halodiazoacetates (e.g., ethyl bromodiazoacetate) forms ethyl quinoline-3-carboxylates via a cyclopropane intermediate (Figure 2) .

Conditions :

Limitations :

Cross-Coupling Reactions

3-Haloindoles undergo palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

3-Bromoindoles react with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane-H₂O to yield 3-phenylindoles (72–98% yield) .

Sonogashira Coupling:

3-Iodoindoles couple with phenylacetylene under Pd catalysis to form alkynylated derivatives (85% yield) .

Table 2: Cross-Coupling Reactions

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Br-2-(CF₃)-indole | PhB(OH)₂/Pd(PPh₃)₄ | 3-Ph-2-(CF₃)-indole | 98 | |

| 3-I-2-(CF₃)-indole | PhC≡CH/Pd(PPh₃)₄ | 3-PhC≡C-2-(CF₃)-indole | 85 |

Metabolic Reactions

In vivo, fluoropentylindole derivatives undergo oxidative and conjugative transformations:

Phase I Metabolism:

-

Oxidative Defluorination : Conversion to carboxylic acid metabolites (e.g., 3-carboxyindole) .

-

Hydroxylation : Monohydroxylation at the pentyl chain (m/z +16) .

Phase II Metabolism:

Table 3: Metabolic Pathways of Fluoropentylindoles

| Metabolic Reaction | Enzyme System | Detected Metabolite | m/z Shift | Source |

|---|---|---|---|---|

| Oxidative defluorination | CYP450 | 3-Carboxyindole | +32 | |

| Glucuronidation | UGT | O-Glucuronide conjugate | +176 |

Stability and Degradation

Solid-state fluoropentylindoles are susceptible to:

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C13H16FN

- Molecular Weight : Approximately 205.30 g/mol

- Structure : The compound features a fluorine atom at the three position of the pentyl chain, which enhances its affinity for cannabinoid receptors.

Scientific Research Applications

3-Fluoropentylindole has diverse applications in scientific research:

Chemistry

- Building Block : Used as a precursor for synthesizing more complex molecules.

- Analytical Reference Standard : Serves as a standard in analytical chemistry for calibrating instruments.

Biology

- Receptor Interaction Studies : Investigated for its interactions with cannabinoid receptors, particularly CB1 and CB2, which are implicated in various physiological processes.

- Pharmacological Effects : Exhibits potential biological activities, including analgesic and anti-inflammatory effects, making it a subject of interest in pharmacological research.

Medicine

- Therapeutic Potential : Explored for its potential use in treating conditions such as chronic pain and inflammation due to its cannabinoid-like effects.

- Cancer Research : Investigated for possible anticancer properties, particularly in targeting specific cancer cell pathways.

Data Table: Summary of Applications

Case Study 1: Cannabinoid Receptor Agonism

A study investigated the cannabinoid-like effects produced by 5F-MDMB-PICA, an analog of this compound. The results indicated that compounds with similar structures could effectively bind to CB1 receptors, suggesting that this compound may exhibit comparable pharmacological profiles .

Case Study 2: Analgesic Properties

Research examining various synthetic cannabinoids highlighted the analgesic properties of compounds like this compound when tested in vivo. These studies showed significant reductions in pain responses in animal models, supporting further exploration for therapeutic applications .

Mecanismo De Acción

El mecanismo de acción de 3-Fluoropentilindol involucra su interacción con objetivos moleculares específicos, como receptores y enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y llevando a varios efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso .

Compuestos similares:

5-Fluoropentilindol: Similar en estructura pero con el átomo de flúor en una posición diferente en la cadena de pentilo.

1-Pentil-3-(2-fluorofenilacetil)indol: Otro derivado de indol fluorado con diferentes sustituyentes.

Singularidad: 3-Fluoropentilindol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones de investigación específicas y lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

5-Fluoropentylindole: Similar in structure but with the fluorine atom at a different position on the pentyl chain.

1-Pentyl-3-(2-fluorophenylacetyl)indole: Another fluorinated indole derivative with different substituents.

Uniqueness: 3-Fluoropentylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Actividad Biológica

3-Fluoropentylindole is a synthetic cannabinoid that has garnered attention due to its structural similarities to other potent cannabinoids and its potential biological activities. As a member of the indole family, it features a fluorine atom at the three position of the pentyl chain, which is believed to enhance its affinity for cannabinoid receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and associated case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Backbone : The core structure common to many cannabinoids.

- Pentyl Chain : A five-carbon alkyl chain that contributes to its binding affinity for cannabinoid receptors.

- Fluorine Substitution : The presence of a fluorine atom at the third position enhances hydrophobic interactions with the cannabinoid receptors, potentially increasing its potency.

The compound's chemical formula is C_{12}H_{14}F N, with a molecular weight of approximately 201.25 g/mol.

This compound acts primarily as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly found in the central nervous system. Research indicates that compounds with an alkyl chain of five carbons exhibit high affinity for both CB1 and peripheral CB2 receptors. The addition of a terminal fluorine atom further increases this affinity due to enhanced hydrophobic interactions within the receptor binding pocket .

Table 1: Affinity of this compound and Related Compounds

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| This compound | High | Moderate |

| JWH-018 | 1.0 nM | 3.0 nM |

| 5F-MDMB-PICA | 1.24 nM | 2.5 nM |

Pharmacological Effects

In vivo studies have demonstrated that administration of this compound leads to various physiological effects similar to those observed with other synthetic cannabinoids:

- Hypothermia : A significant drop in body temperature has been noted following administration, indicating central nervous system effects.

- Catalepsy : Behavioral changes consistent with catalepsy were observed, suggesting strong CB1 receptor activation.

- Analgesia : Pain-relieving effects were also recorded, reinforcing its classification as a cannabinoid agonist .

Case Study 1: Acute Poisoning Incidents

There have been reports of acute poisoning associated with synthetic cannabinoids including this compound. For instance, a case in France involved individuals experiencing severe symptoms after exposure to products containing this compound. Toxicological analysis revealed high concentrations of synthetic cannabinoids, leading to significant health risks .

Case Study 2: Forensic Analysis

A forensic study conducted on seized substances identified this compound among other synthetic cannabinoids in herbal blends marketed as "spice." The analysis utilized advanced techniques like UHPLC-MS/MS for detection and quantification, highlighting the need for rigorous monitoring of new psychoactive substances in illicit markets .

Propiedades

Fórmula molecular |

C13H16FN |

|---|---|

Peso molecular |

205.27 g/mol |

Nombre IUPAC |

1-(3-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |

Clave InChI |

DJQBLVURAATKGQ-UHFFFAOYSA-N |

SMILES |

CCC(CCN1C=CC2=CC=CC=C21)F |

SMILES canónico |

CCC(CCN1C=CC2=CC=CC=C21)F |

Sinónimos |

1-(3-fluoropentyl)-1H-indole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.